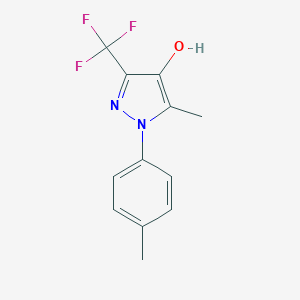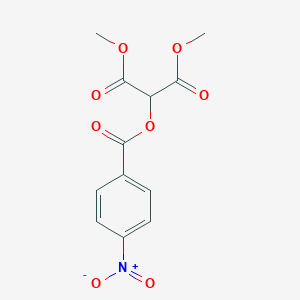
N-(1H-benzimidazol-2-yl)-N-(2,5-dimethylphenyl)amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(1H-benzimidazol-2-yl)-N-(2,5-dimethylphenyl)amine, also known as BISA, is a compound that has gained significant attention in scientific research due to its potential applications in various fields. BISA is a heterocyclic compound that contains a benzimidazole ring and a dimethylphenyl group, making it a unique molecule with interesting properties.
作用机制
The mechanism of action of N-(1H-benzimidazol-2-yl)-N-(2,5-dimethylphenyl)amine is not well understood. However, it has been suggested that N-(1H-benzimidazol-2-yl)-N-(2,5-dimethylphenyl)amine may inhibit the activity of enzymes involved in DNA replication and cell division, leading to the inhibition of cancer cell growth. N-(1H-benzimidazol-2-yl)-N-(2,5-dimethylphenyl)amine may also inhibit viral replication by interfering with viral enzymes or by inhibiting viral entry into host cells. The antibacterial activity of N-(1H-benzimidazol-2-yl)-N-(2,5-dimethylphenyl)amine may be due to its ability to disrupt bacterial cell membranes or inhibit bacterial enzymes.
Biochemical and Physiological Effects:
N-(1H-benzimidazol-2-yl)-N-(2,5-dimethylphenyl)amine has been shown to have low toxicity in vitro and in vivo, making it a promising candidate for further research. N-(1H-benzimidazol-2-yl)-N-(2,5-dimethylphenyl)amine has been shown to induce apoptosis in cancer cells, leading to cell death. N-(1H-benzimidazol-2-yl)-N-(2,5-dimethylphenyl)amine has also been shown to inhibit the production of pro-inflammatory cytokines, suggesting that it may have anti-inflammatory properties. Additionally, N-(1H-benzimidazol-2-yl)-N-(2,5-dimethylphenyl)amine has been shown to inhibit the activity of certain enzymes involved in lipid metabolism, suggesting that it may have potential applications in the treatment of metabolic disorders.
实验室实验的优点和局限性
One of the advantages of N-(1H-benzimidazol-2-yl)-N-(2,5-dimethylphenyl)amine is its relatively simple synthesis method, which makes it easy to produce in large quantities. Additionally, N-(1H-benzimidazol-2-yl)-N-(2,5-dimethylphenyl)amine has low toxicity, making it a safe compound to work with in lab experiments. However, one of the limitations of N-(1H-benzimidazol-2-yl)-N-(2,5-dimethylphenyl)amine is its limited solubility in water, which may make it difficult to work with in certain experiments.
未来方向
There are many potential future directions for research on N-(1H-benzimidazol-2-yl)-N-(2,5-dimethylphenyl)amine. One direction is to further investigate its potential applications in cancer therapy, antiviral therapy, and antibacterial therapy. Another direction is to study the mechanism of action of N-(1H-benzimidazol-2-yl)-N-(2,5-dimethylphenyl)amine in more detail to gain a better understanding of how it works. Additionally, research could be done to optimize the synthesis of N-(1H-benzimidazol-2-yl)-N-(2,5-dimethylphenyl)amine and to develop more soluble derivatives of N-(1H-benzimidazol-2-yl)-N-(2,5-dimethylphenyl)amine for use in lab experiments.
合成方法
The synthesis of N-(1H-benzimidazol-2-yl)-N-(2,5-dimethylphenyl)amine involves the reaction of 2,5-dimethylphenylamine with 2-carboxybenzaldehyde in the presence of a dehydrating agent such as polyphosphoric acid. The reaction yields N-(1H-benzimidazol-2-yl)-N-(2,5-dimethylphenyl)amine as a yellow solid with a melting point of 218-220°C. The synthesis of N-(1H-benzimidazol-2-yl)-N-(2,5-dimethylphenyl)amine is relatively simple and reproducible, making it a promising compound for further research.
科学研究应用
N-(1H-benzimidazol-2-yl)-N-(2,5-dimethylphenyl)amine has been studied extensively for its potential applications in various fields. In the field of medicinal chemistry, N-(1H-benzimidazol-2-yl)-N-(2,5-dimethylphenyl)amine has been investigated for its antitumor, antiviral, and antibacterial properties. N-(1H-benzimidazol-2-yl)-N-(2,5-dimethylphenyl)amine has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a potential candidate for cancer therapy. Additionally, N-(1H-benzimidazol-2-yl)-N-(2,5-dimethylphenyl)amine has been shown to inhibit the replication of certain viruses, including HIV and HCV, making it a potential antiviral agent. N-(1H-benzimidazol-2-yl)-N-(2,5-dimethylphenyl)amine has also been shown to exhibit antibacterial activity against various strains of bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).
属性
分子式 |
C15H15N3 |
|---|---|
分子量 |
237.3 g/mol |
IUPAC 名称 |
N-(2,5-dimethylphenyl)-1H-benzimidazol-2-amine |
InChI |
InChI=1S/C15H15N3/c1-10-7-8-11(2)14(9-10)18-15-16-12-5-3-4-6-13(12)17-15/h3-9H,1-2H3,(H2,16,17,18) |
InChI 键 |
JYDYMGIBJJSHOU-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)C)NC2=NC3=CC=CC=C3N2 |
规范 SMILES |
CC1=CC(=C(C=C1)C)NC2=NC3=CC=CC=C3N2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![2-[(5-Chloro-1,3-benzoxazol-2-yl)sulfanyl]ethanesulfenic acid](/img/structure/B296037.png)

![N~6~-[(2,2,2-trichloroethoxy)carbonyl]lysine](/img/structure/B296040.png)
![N~5~-[(2,2,2-trichloroethoxy)carbonyl]ornithine](/img/structure/B296041.png)


![Dimethyl 2-[(4-methoxybenzoyl)oxy]malonate](/img/structure/B296050.png)
![Methyl 2-[(4-methyl-5-oxo-2,5-dihydro-2-furanyl)oxy]benzoate](/img/structure/B296051.png)
![6-[(Diphenylboryl)oxy]-6-oxo-1,5-hexanediamine](/img/structure/B296052.png)
![2-Amino-3-[(diethylboryl)oxy]-3-oxo-1-propanethiol](/img/structure/B296056.png)
![3-{[(Diethylboryl)oxy]carbonyl}-4-isoquinolinol](/img/structure/B296057.png)
![(3E)-3-(hydroxymethylidene)-6,6a-dihydro-3aH-cyclopenta[b]furan-2-one](/img/structure/B296058.png)
